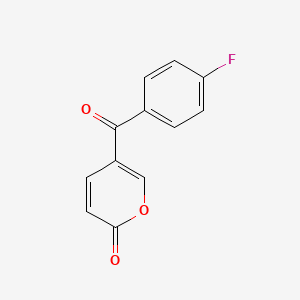![molecular formula C33H48O4 B12620191 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] CAS No. 917495-70-6](/img/structure/B12620191.png)
2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methylene bridge connecting two phenolic rings, each substituted with hydroxypropyl and methylcyclohexyl groups. Its molecular structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] typically involves the reaction of 4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, its structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of hydroxypropyl groups enhances its solubility and potential interactions with biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
917495-70-6 |
|---|---|
Fórmula molecular |
C33H48O4 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-5-(3-hydroxypropyl)-3-(1-methylcyclohexyl)phenyl]methyl]-4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C33H48O4/c1-32(13-5-3-6-14-32)28-21-24(11-9-17-34)19-26(30(28)36)23-27-20-25(12-10-18-35)22-29(31(27)37)33(2)15-7-4-8-16-33/h19-22,34-37H,3-18,23H2,1-2H3 |
Clave InChI |
MPXUYQOFLGXCEO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)CCCO)C4(CCCCC4)C)O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)
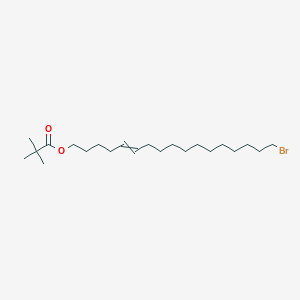
![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)

![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
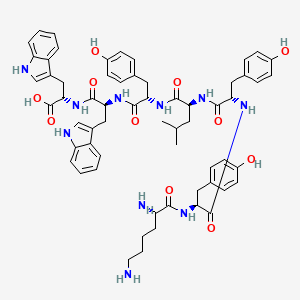
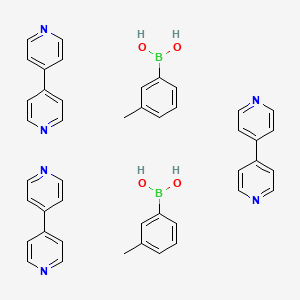
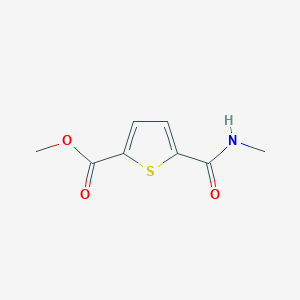
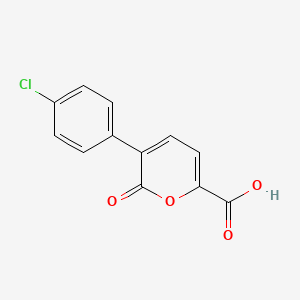
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)

